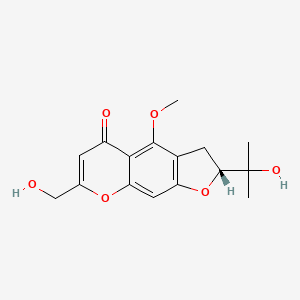
cimifugin,(S)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cimifugin is a bioactive compound primarily derived from the roots of Saposhnikovia divaricata, a traditional Chinese medicinal herb. It is known for its anti-inflammatory, analgesic, and anti-allergic properties. Cimifugin has been widely studied for its potential therapeutic applications, particularly in the treatment of allergic diseases and inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cimifugin can be isolated from the roots of Saposhnikovia divaricata through various extraction methods. One common method involves the use of high-performance liquid chromatography (HPLC) for the quantitative analysis and isolation of cimifugin. The roots are typically extracted with methanol or ethanol, followed by purification using HPLC .
Industrial Production Methods: In industrial settings, cimifugin is often extracted using large-scale solvent extraction techniques. The roots of Saposhnikovia divaricata are ground into a fine powder and subjected to solvent extraction using methanol or ethanol. The extract is then concentrated and purified using chromatographic techniques to obtain cimifugin in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Cimifugin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cimifugin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce cimifugin.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the cimifugin molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cimifugin can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
Cimifugin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a reference compound in chromatographic studies to develop and validate analytical methods for the quantification of bioactive compounds in herbal medicines .
Biology:
- Studied for its anti-inflammatory and immunomodulatory effects in cellular and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various biological systems .
Medicine:
- Investigated for its potential therapeutic applications in treating allergic diseases, such as allergic rhinitis and atopic dermatitis. Cimifugin has been found to alleviate allergic symptoms and reduce inflammation by modulating immune responses .
Industry:
- Used in the development of herbal formulations and dietary supplements aimed at providing anti-inflammatory and anti-allergic benefits. Cimifugin is also explored for its potential use in skincare products due to its anti-inflammatory properties .
Mécanisme D'action
Cimifugin exerts its effects through various molecular targets and pathways:
SIRT2 Modulation: Cimifugin has been shown to modulate the expression of Sirtuin 2 (SIRT2), a protein involved in regulating inflammation and cell survival.
Inhibition of NF-κB Signaling: Cimifugin suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response.
Reduction of Pro-inflammatory Cytokines: Cimifugin decreases the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-13 (IL-13), and interleukin-31 (IL-31), thereby mitigating inflammation and allergic responses.
Comparaison Avec Des Composés Similaires
Cimifugin can be compared with other similar compounds derived from Saposhnikovia divaricata and related plants:
Norcimifugin: Similar to cimifugin, norcimifugin is another bioactive compound found in Saposhnikovia divaricata.
Prim-O-glucosylcimifugin: This compound is a glucoside derivative of cimifugin and exhibits similar biological activities.
Cimifugin-4’-O-[6’'-feruloyl]-β-D-glucopyranoside: A novel compound isolated from Cimicifuga foetida, it possesses strong anti-tumor, anti-inflammatory, and antiviral properties.
Cimifugin stands out due to its well-documented anti-inflammatory and anti-allergic effects, making it a valuable compound for further research and therapeutic development.
Propriétés
Formule moléculaire |
C16H18O6 |
|---|---|
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
(2R)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m1/s1 |
Clé InChI |
ATDBDSBKYKMRGZ-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)([C@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O |
SMILES canonique |
CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S,E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid](/img/structure/B11932853.png)
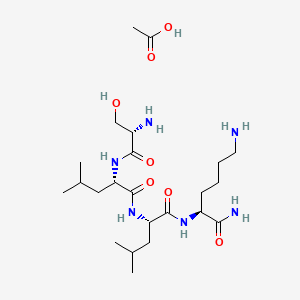
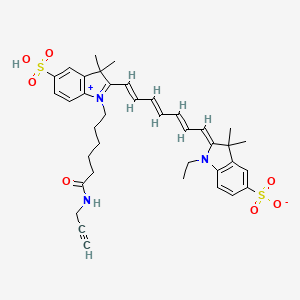


![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)
![2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11932884.png)
![N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B11932887.png)

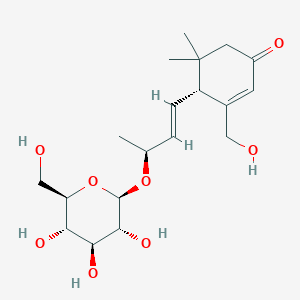
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

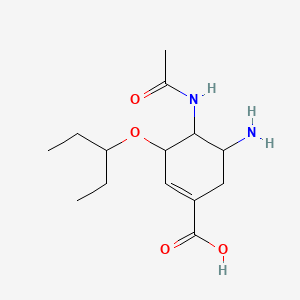
![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
